molecular formula C43H54N2O10 B12742896 [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139761-00-5

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B12742896
CAS No.: 139761-00-5
M. Wt: 758.9 g/mol
InChI Key: ZLQVLGBEXPXCDD-OUZFWMDWSA-N
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Description

The compound “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indeno[2,1-b]pyrrol core, the introduction of the N-decan-4-ylcarbamate group, and the esterification with (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a compound would involve scaling up the laboratory synthesis methods. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The carbamate and ester groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and carbamate functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could have potential medicinal applications, such as acting as a drug candidate for treating specific diseases, depending on its biological activity.

Industry

In the industrial sector, it might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate
  • (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

139761-00-5

Molecular Formula

C43H54N2O10

Molecular Weight

758.9 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C23H36N2O2.C20H18O8/c1-4-6-7-8-10-18(9-5-2)25-22(26)27-19-12-11-17-15-21-23(3,13-14-24-21)20(17)16-19;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h11-12,16,18,21,24H,4-10,13-15H2,1-3H3,(H,25,26);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t18?,21-,23+;15-,16-/m11/s1

InChI Key

ZLQVLGBEXPXCDD-OUZFWMDWSA-N

Isomeric SMILES

CCCCCCC(CCC)NC(=O)OC1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCCCC(CCC)NC(=O)OC1=CC2=C(CC3C2(CCN3)C)C=C1.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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